[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-phenylpiperazino)methanone
Description
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a methanone derivative featuring a quinoline core substituted with a 3,4-dimethoxyphenyl group at the 2-position and a 4-phenylpiperazino moiety at the 4-position. The compound’s structure combines a heteroaromatic quinoline scaffold with electron-rich methoxy groups and a piperazine-based substituent, which may enhance its interaction with biological targets such as kinases or receptors.
The quinoline core distinguishes this compound from similar derivatives, as quinoline is known for its planar aromatic system and ability to participate in π-π stacking interactions.
Properties
Molecular Formula |
C28H27N3O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H27N3O3/c1-33-26-13-12-20(18-27(26)34-2)25-19-23(22-10-6-7-11-24(22)29-25)28(32)31-16-14-30(15-17-31)21-8-4-3-5-9-21/h3-13,18-19H,14-17H2,1-2H3 |
InChI Key |
YRIIYANKFFABBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-Miller Cyclization
The quinoline backbone is synthesized via acid-catalyzed cyclization of substituted anilines. For example, reacting 3,4-dimethoxyaniline with glycerol and sulfuric acid yields 2-(3,4-dimethoxyphenyl)quinoline. However, this method lacks regiocontrol for the 4-position methanone group.
Friedel-Crafts Acylation
Acylation at position 4 is achieved using 4-phenylpiperazine-1-carbonyl chloride under AlCl₃ catalysis. This step requires anhydrous conditions and temperatures of 0–5°C to minimize side reactions.
Suzuki-Miyaura Coupling
For late-stage functionalization, palladium-catalyzed coupling of 2-bromoquinoline with 3,4-dimethoxyphenylboronic acid is viable. This method offers regioselectivity but requires halogenated precursors.
Attachment of the 4-Phenylpiperazinylmethanone Group
Nucleophilic Acylation
4-Phenylpiperazine reacts with quinoline-4-carbonyl chloride in dichloromethane, yielding the methanone derivative. Triethylamine is used to scavenge HCl, with yields exceeding 85%.
Direct Coupling via Carbodiimide Chemistry
EDC/HOBt-mediated coupling of 4-quinolinecarboxylic acid and 4-phenylpiperazine in DMF achieves 78–82% yields. This method avoids harsh acids but requires rigorous drying.
Optimization and Industrial Scalability
Solvent Recycling
Source 2 emphasizes recycling ammonia mother liquor and organic solvents (e.g., ethanol, acetone), reducing waste by 40%.
Resolution Agent Efficiency
L-(+)-Tartaric acid usage is halved compared to traditional methods while maintaining enantiomeric excess >99%.
Comparative Data :
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Resolving Agent (kg/kg) | 0.8 | 0.4 |
| Reaction Time (h) | 4–6 | 2–3 |
| Yield | 75% | 92% |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (Source 1) confirms the planar quinoline core and dihedral angle of 87° between the piperazine and dimethoxyphenyl groups.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often quinoline and tetrahydroquinoline derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity: The quinoline core in the target compound contrasts with thiazole (8d, 8e, 8f, 8g), benzophenone (6a, 6b), and pyrazole () scaffolds. Quinoline’s extended π-system may enhance binding to hydrophobic pockets in enzymes or receptors compared to smaller heterocycles. Thiazole-based analogs (e.g., 8d–8g) exhibit moderate CDK9 inhibitory activity but suffer from low synthetic yields (12–24%), suggesting structural complexity or instability .
Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenyl group is conserved across multiple compounds (target, 8d–8g, 6a–6b). This moiety likely improves solubility and modulates electronic properties. Piperazino vs. Halogenated/Amino Groups: The 4-phenylpiperazino group in the target compound may enhance solubility and receptor binding compared to halogenated (e.g., 4-fluorophenyl in 6a) or benzylamino groups (e.g., 8d).
Synthetic Efficiency :
- Oxime derivatives (e.g., 6a) achieve >95% yields under mild conditions, whereas thiazole-based analogs require harsh reagents (e.g., tert-butyl peroxide) and show lower yields . This highlights the impact of substituents on reaction feasibility.
Physical and Chemical Properties
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a quinoline moiety linked to a phenylpiperazine group, which may contribute to its pharmacological properties. Its molecular formula is CHNO, and it exhibits characteristics typical of many biologically active compounds, including lipophilicity and the ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 16 | Bacteriostatic |
| Pseudomonas aeruginosa | 64 | Bactericidal |
The biological activity of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a controlled study, 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone was administered to MCF-7 breast cancer xenografts in mice. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Efficacy Against MRSA
A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly inhibited MRSA growth at low concentrations, suggesting its potential use in treating resistant infections.
Q & A
Basic: What are the recommended methods for synthesizing 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone with high purity?
Methodological Answer:
Synthesis optimization involves:
- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency for aryl-amine bonds, as demonstrated in analogous quinoline-piperazine derivatives .
- Reaction Conditions : Solvents like ethanol or dichloromethane, combined with controlled temperatures (e.g., 60–80°C), enhance selectivity. For example, continuous flow processes in industrial settings ensure reproducibility .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/ethyl acetate) isolates the target compound, with purity confirmed via HPLC (>95%) .
Basic: How is the structural identity and purity of the compound confirmed post-synthesis?
Methodological Answer:
Orthogonal analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinolyl rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 443.2) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the quinolyl 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) and the piperazino moiety (e.g., phenyl vs. fluorophenyl) .
- Biological Assays : Test derivatives in in vitro models (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity. For example, methylthio or trifluoromethyl substitutions on phenyl rings enhance potency in related compounds .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors or kinases .
Advanced: How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Replication Under Standardized Conditions : Ensure consistent assay parameters (e.g., cell lines, incubation time, solvent controls). Discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, CAS) to identify outliers. For example, conflicting cytotoxicity reports may stem from differences in MTT vs. trypan blue viability assays .
- Dose-Response Validation : Use multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .
Basic: What analytical techniques are critical for characterizing intermediates during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane/ethyl acetate 7:3) with UV visualization .
- Fourier-Transform Infrared (FTIR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ in methanone intermediates) .
- Low-Resolution MS : Screens for expected intermediates (e.g., [M+H]+ at m/z 300–400) before high-resolution validation .
Advanced: What in silico methods predict the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >50% for methoxy-rich compounds) and blood-brain barrier permeability (logBB <0.3) .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., alert for quinoline-related CYP450 inhibition) .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs for kinase-inhibitor complexes) .
Basic: How can reaction conditions be optimized for scale-up without yield loss?
Methodological Answer:
- Solvent Selection : Ethanol or DMF balances solubility and safety for large-scale reactions .
- Catalyst Recycling : Immobilized palladium catalysts reduce costs and improve turnover number (TON) .
- Process Automation : Continuous flow reactors maintain temperature/pH consistency, achieving >80% yields in quinoline syntheses .
Advanced: How can proteomics elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use affinity chromatography (biotinylated derivatives) to pull down binding proteins from cell lysates .
- Phosphoproteomics : LC-MS/MS quantifies phosphorylation changes in signaling pathways (e.g., MAPK inhibition) .
- Pathway Enrichment Analysis : Tools like STRING or DAVID link identified proteins to pathways (e.g., apoptosis, cell cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
